![molecular formula C25H27N3O5S B4737234 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4737234.png)
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide
Overview
Description
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide is a chemical compound that belongs to the class of small-molecule inhibitors. It has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide involves inhibition of the protein kinase B (AKT) signaling pathway. This pathway is involved in cell survival and proliferation and is often dysregulated in cancer cells. By inhibiting this pathway, the compound induces apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide have been extensively studied. It has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. It has also been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide is its specificity for the AKT signaling pathway. This allows for targeted inhibition of cancer cells without affecting normal cells. However, the compound has low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide. One direction is to study its potential use in combination with other cancer drugs. Another direction is to develop more soluble analogs of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide is a promising small-molecule inhibitor with potential use in cancer treatment. Its specificity for the AKT signaling pathway allows for targeted inhibition of cancer cells, and it has been shown to have low toxicity in normal cells. Further research is needed to fully understand its potential use in combination with other cancer drugs and to develop more soluble analogs of the compound.
Scientific Research Applications
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in combination with other cancer drugs.
properties
IUPAC Name |
2-[[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]amino]-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-3-17-26-25(30)22-11-7-8-12-23(22)27-24(29)18-28(34(2,31)32)19-13-15-21(16-14-19)33-20-9-5-4-6-10-20/h4-16H,3,17-18H2,1-2H3,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAMRQYHQDCDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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